molecular formula C10H7FIN B11837719 6-Fluoro-5-iodo-2-methylquinoline

6-Fluoro-5-iodo-2-methylquinoline

Cat. No.: B11837719
M. Wt: 287.07 g/mol
InChI Key: ZGVNIRQJMHQHIV-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodo-2-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly alter its chemical and biological properties, making this compound a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-iodo-2-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the quinoline ring using a fluorinating agent such as Selectfluor. The iodination can be achieved through electrophilic substitution using iodine or iodine monochloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic and electrophilic substitution reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-iodo-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Fluoro-5-iodo-2-methylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodo-2-methylquinoline depends on its interaction with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinoline: Lacks the iodine atom, which may result in different chemical and biological properties.

    5-Iodo-2-methylquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    6-Fluoro-5-chloro-2-methylquinoline: Substitution of iodine with chlorine can lead to variations in chemical behavior and biological effects.

Uniqueness

6-Fluoro-5-iodo-2-methylquinoline is unique due to the presence of both fluorine and iodine atoms, which can synergistically enhance its chemical reactivity and biological activity. The combination of these halogens in the quinoline ring can result in unique properties that are not observed in other similar compounds.

Properties

Molecular Formula

C10H7FIN

Molecular Weight

287.07 g/mol

IUPAC Name

6-fluoro-5-iodo-2-methylquinoline

InChI

InChI=1S/C10H7FIN/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,1H3

InChI Key

ZGVNIRQJMHQHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)F)I

Origin of Product

United States

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